N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzodioxole, dimethylamino, carbamoyl, sulfanyl, and quinazolinone moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives and quinazolinone derivatives, followed by coupling reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to specific cellular responses. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide include other benzodioxole derivatives, quinazolinone derivatives, and compounds with dimethylamino or carbamoyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications and potential therapeutic uses.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry for its promising pharmacological properties.
Chemical Structure
The molecular formula of the compound is C28H27N3O6S with a molecular weight of 533.6 g/mol. The structure includes several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28 H27 N3 O6 S |
Molecular Weight | 533.6 g/mol |
LogP | 3.7409 |
Polar Surface Area | 83.267 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 2 |
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Its structure suggests potential for binding to targets involved in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazolinone have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Preliminary assays have demonstrated effectiveness against certain bacterial strains and fungi, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
-
Molecular Docking Studies :
- Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicated strong interactions with enzymes involved in metabolic pathways related to cancer progression .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N5O7S/c1-39(2)25-10-8-24(9-11-25)37-32(41)18-48-35-38-27-15-31-30(46-20-47-31)14-26(27)34(43)40(35)17-21-3-6-23(7-4-21)33(42)36-16-22-5-12-28-29(13-22)45-19-44-28/h3-15H,16-20H2,1-2H3,(H,36,42)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICJJAMWNGRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.